3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
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Description
3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Novel compounds derived from dimethoxybenzofuran exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. These compounds were synthesized through various chemical reactions, including Vilsmeier–Haack reactions and reactions with hydrazine derivatives (El-Sawy et al., 2014).
Antioxidant, Antitumor, and Antimicrobial Activities : Arylazothiazole disperse dyes containing selenium, synthesized through condensation reactions, displayed high efficiency in antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Applications in Materials Science
Water Oxidation Catalysts : A new family of Ru complexes, incorporating pyridazine derivatives, has been synthesized for water oxidation. These complexes demonstrate oxygen evolution in aqueous solutions, indicating their potential use in energy-related applications (Zong & Thummel, 2005).
Electrochromic Materials : Donor-acceptor polymeric electrochromic materials employing thiophene derivatives and pyrido[4,3-b]pyrazine as acceptor units have been developed. These materials exhibit high coloration efficiency, fast response time, and significant transmittance change in the near-IR region, suitable for NIR electrochromic devices (Zhao et al., 2014).
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-3-5-17(23-2)15(11-14)16-4-6-18(21-20-16)24-12-13-7-9-19-10-8-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSWWMPJBDXTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.